![molecular formula C30H38N2O5 B562811 Ramipril Benzyl Ester-d5 CAS No. 1356929-60-6](/img/structure/B562811.png)
Ramipril Benzyl Ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramipril Benzyl Ester-d5 is a deuterated and esterified form of Ramipril . It has been used as an active angiotensin-converting enzyme (ACE) inhibitor . It is used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure .
Synthesis Analysis
The first synthesis of ramipril was reported in EP 79022 wherein a compound of formula 2 was coupled with a compound of formula [3] . In this synthetic approach, X in compound 2 represents OH and coupling was effected through activation, for instance using hydroxybenzotriazole .Molecular Structure Analysis
The molecular formula of Ramipril Benzyl Ester-d5 is C30H33D5N2O5 . The molecular weight is 511.66 .Chemical Reactions Analysis
Ramipril Benzyl Ester-d5 is a deuterated and esterified form of ramipril, which is an inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor .Physical And Chemical Properties Analysis
The molecular formula of Ramipril Benzyl Ester-d5 is C30H33D5N2O5 . The molecular weight is 511.66 .Applications De Recherche Scientifique
Overview of Ramipril and Its Metabolite
Ramipril is recognized for its long-acting, non-sulphydryl converting enzyme inhibitory properties, necessitating the cleavage of its ester group to form the active diacid metabolite, ramiprilat. The primary route of elimination is renal excretion, which significantly influences the drug's duration of action, making dosage adjustments necessary in patients with renal impairment. Oral administration of ramipril effectively controls blood pressure over a 24-hour period and may benefit patients with heart failure inadequately managed by diuretics alone. Its potency and once-daily dosing efficacy in treating all grades of hypertension and heart failure highlight its significance in cardiovascular therapeutics (S. Ball & J. Robertson, 1987).
Ramipril in Pharmaceutical Analysis and Formulation
A study on the synthesis, establishment of reference standard impurity A of ramipril, and assessment of impurities in ramipril products showcases the detailed analytical approaches to ensuring the quality and efficacy of ramipril formulations. This research emphasizes the importance of precision in the pharmaceutical analysis to maintain ramipril's therapeutic benefits while minimizing potential impurities (Thanh Tran Thien Nguyen et al., 2022).
Nanotechnology in Enhancing Ramipril Stability
The development of nanoemulsion formulations containing Cremophor-EL to enhance the stability of ramipril highlights an innovative approach to improving drug formulations. The thermodynamic stability offered by nanoemulsions presents a promising strategy for extending the shelf life and efficacy of ramipril, particularly given its sensitivity to mechanical stress, heat, moisture, and alkaline pH during the manufacturing process and storage (S. Shafiq & F. Shakeel, 2008).
Ramipril in Cardiovascular Disease Prevention
The Heart Outcomes Prevention Evaluation (HOPE) study and its successors, the ONTARGET and TRANSCEND studies, have been instrumental in demonstrating ramipril's efficacy in reducing cardiovascular risks in patients without heart failure. These studies have provided substantial evidence of ramipril's role in the secondary prevention of cardiovascular events, offering a deeper understanding of the drug's vasculoprotective and renoprotective effects beyond its blood pressure-lowering capabilities (S. Yusuf, 2002).
Exploration of Ramipril Benzyl Ester-d5 in COVID-19 Therapeutics
In the context of the COVID-19 pandemic, a bioinformatic study has proposed Ramipril benzyl ester among other molecules as potential therapeutic agents against COVID-19. This study underscores the expanding research applications of ramipril derivatives in addressing global health crises by identifying molecules that could serve as effective inhibitors of the disease, demonstrating the drug's potential reach beyond cardiovascular applications (Sweta Singh & H. Florez, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-NITSAHBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661947 |
Source
|
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril Benzyl Ester-d5 | |
CAS RN |
1356929-60-6 |
Source
|
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.